Exclusive CYP2D6-Dependent Formation: ODMP vs. NDMP Pathway Segregation
In a definitive in vitro study using commercially available human AHH-1 TK+/- cell microsomes expressing CYP2D6, the formation of ODMP and 5HMP was confirmed to be CYP2D6-catalyzed, whereas NDMP formation was explicitly demonstrated NOT to involve CYP2D6 [1]. This establishes that ODMP is a pathway-specific biomarker of CYP2D6 activity, while NDMP reflects an entirely different (non-CYP2D6) N-demethylation route. The practical consequence is that only ODMP—not NDMP—can serve as a valid probe metabolite for CYP2D6 phenotyping.
| Evidence Dimension | CYP2D6 enzyme dependency of metabolite formation |
|---|---|
| Target Compound Data | ODMP formation: CYP2D6-dependent (confirmed by expression in CYP2D6-transfected microsomes); completely inhibited by quinidine |
| Comparator Or Baseline | NDMP formation: CYP2D6-independent (no formation attributable to CYP2D6 in the same microsomal system); unaffected by quinidine |
| Quantified Difference | Qualitative binary segregation: ODMP formation is CYP2D6-mediated; NDMP formation is mediated by a distinct, non-CYP2D6 isozyme |
| Conditions | In vitro microsomal preparation from human AHH-1 TK+/- cells expressing recombinant CYP2D6; MP substrate incubation; metabolite identification and quantification by GC-MS following acetylation derivatization |
Why This Matters
For laboratories procuring a methoxyphenamine metabolite as a CYP2D6 probe calibration standard, only ODMP provides pathway specificity; substitution with NDMP would yield a standard calibrant for an irrelevant metabolic route, invalidating phenotype classification.
- [1] Coutts RT, Bolaji OO, Su P, Baker GB. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Drug Metab Dispos. 1994 Sep;22(5):756-60. PMID: 7835228. View Source
